1-(4-Hydroxy-3-methoxyphenyl)prop-2-en-1-one

Übersicht

Beschreibung

1-(4-Hydroxy-3-methoxyphenyl)prop-2-en-1-one, also known as guajacyl-vinyl-ketone, is an organic compound with the molecular formula C₁₀H₁₀O₃. It is a member of the chalcone family, which are open-chain flavonoids characterized by two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. Chalcones are known for their diverse pharmacological properties and applications in various fields .

Wirkmechanismus

Target of Action

1-(4-Hydroxy-3-methoxyphenyl)prop-2-en-1-one is a type of chalcone, a class of compounds known for their wide range of pharmacological properties They have been reported to exhibit antibacterial, antifungal, antimutagenic, antimitotic, antiproliferative, antitumor, antioxidant, anti-inflammatory, antimalarial, antileishmanial, antitubercular, and anti-diabetic activities .

Mode of Action

For instance, they can inhibit key enzymes, modulate signal transduction pathways, or interact with DNA . The specific mode of action would depend on the target and the biochemical context.

Biochemical Pathways

For example, chalcones have been reported to inhibit the synthesis of key enzymes, modulate signal transduction pathways, and interact with DNA .

Pharmacokinetics

Factors such as the compound’s lipophilicity, molecular size, and chemical stability can influence its pharmacokinetic properties .

Result of Action

Given the broad range of pharmacological activities associated with chalcones, this compound could potentially exert a variety of effects at the molecular and cellular levels .

Action Environment

The action of this compound, like other chalcones, could be influenced by various environmental factors. These may include the physiological and biochemical environment within the body, as well as external factors such as temperature and pH

Biochemische Analyse

Biochemical Properties

Chalcones, the family to which this compound belongs, are known to interact with various enzymes, proteins, and other biomolecules .

Cellular Effects

Chalcones have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Chalcones are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-(4-Hydroxy-3-methoxyphenyl)prop-2-en-1-one can be synthesized through several methods. One common approach involves the Claisen-Schmidt condensation reaction between 4-hydroxy-3-methoxybenzaldehyde and acetone in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and advanced purification techniques such as column chromatography may be employed .

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Hydroxy-3-methoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Saturated ketones and alcohols.

Substitution: Halogenated, nitrated, and sulfonated derivatives.

Wissenschaftliche Forschungsanwendungen

1-(4-Hydroxy-3-methoxyphenyl)prop-2-en-1-one has a wide range of scientific research applications:

Chemistry: It serves as a precursor for the synthesis of various organic compounds and as a reagent in organic reactions.

Biology: The compound exhibits antimicrobial, antioxidant, and anti-inflammatory properties, making it useful in biological studies.

Medicine: It has potential therapeutic applications due to its pharmacological properties, including anticancer and antidiabetic activities.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-(4-Hydroxyphenyl)prop-2-en-1-one: Lacks the methoxy group, resulting in different chemical and biological properties.

1-(4-Methoxyphenyl)prop-2-en-1-one: Lacks the hydroxyl group, affecting its reactivity and pharmacological activities.

1-(3,4-Dihydroxyphenyl)prop-2-en-1-one: Contains an additional hydroxyl group, enhancing its antioxidant properties

Uniqueness

1-(4-Hydroxy-3-methoxyphenyl)prop-2-en-1-one is unique due to the presence of both hydroxyl and methoxy groups on the aromatic ring. This structural feature contributes to its distinct chemical reactivity and diverse pharmacological activities, making it a valuable compound in various scientific and industrial applications .

Biologische Aktivität

1-(4-Hydroxy-3-methoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone, is a compound known for its diverse biological activities. Chalcones are a class of flavonoids that exhibit significant pharmacological properties, including antioxidant, anti-inflammatory, and anticancer effects. This article delves into the biological activity of this specific chalcone, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

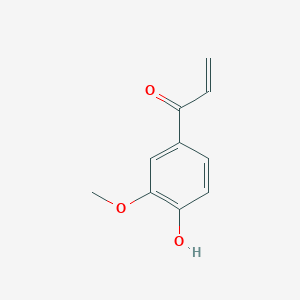

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure includes a phenolic hydroxyl group and a methoxy group that contribute to its biological activity.

Antioxidant Activity

Chalcones are recognized for their potent antioxidant properties. Studies indicate that this compound exhibits significant free radical scavenging activity. For instance, in assays using DPPH (1,1-diphenyl-2-picrylhydrazyl), this compound demonstrated an IC50 value indicative of strong antioxidant capacity. The presence of hydroxyl and methoxy groups is believed to enhance its electron-donating ability, thereby neutralizing free radicals effectively .

Anticancer Properties

Research has shown that chalcones possess anticancer properties through various mechanisms, including the induction of apoptosis in cancer cells. In vitro studies have demonstrated that this compound can inhibit the proliferation of several cancer cell lines, including breast cancer (MCF-7) and cervical cancer (HeLa) cells. The compound's mechanism involves the activation of caspases and modulation of cell cycle regulators such as p21 and p53 .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.5 | Induction of apoptosis via caspase activation |

| HeLa | 12.3 | Cell cycle arrest at G1 phase |

| A549 | 18.7 | Inhibition of proliferation |

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Studies have shown that it can downregulate the expression of COX-2 and TNF-alpha in activated macrophages, which suggests its potential as a therapeutic agent in inflammatory diseases .

Antimicrobial Activity

Chalcones have been reported to possess antimicrobial properties against various pathogens. Research indicates that this compound shows significant activity against both Gram-positive and Gram-negative bacteria. Its mechanism likely involves disrupting bacterial cell membranes or inhibiting essential enzymatic processes within the bacteria .

Case Studies

Several studies highlight the therapeutic potential of this chalcone:

- Breast Cancer Study : A study evaluated the effects of this compound on MCF-7 breast cancer cells, revealing that it reduced cell viability significantly and induced apoptosis through mitochondrial pathways .

- Anti-inflammatory Research : In an animal model of arthritis, treatment with this chalcone resulted in reduced joint inflammation and pain, correlating with decreased levels of inflammatory markers in serum .

Eigenschaften

IUPAC Name |

1-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-3-8(11)7-4-5-9(12)10(6-7)13-2/h3-6,12H,1H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAJPCOSOWIMWFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)C=C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90519257 | |

| Record name | 1-(4-Hydroxy-3-methoxyphenyl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90519257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2983-65-5 | |

| Record name | 1-(4-Hydroxy-3-methoxyphenyl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90519257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of incorporating 1-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one into copolymers?

A1: Research suggests that incorporating this compound into copolymers can impart desirable properties to the resulting materials. For example, studies have shown that copolyesters containing this compound exhibit promising bactericidal activity against pathogenic bacteria. [] This finding highlights the potential of these materials for applications in areas like biomedical devices and packaging where antimicrobial properties are crucial.

Q2: How do structural modifications of this compound affect its antibacterial activity?

A2: A study investigating Mannich derivatives of this compound found that the nature of the substituent significantly influenced the antibacterial activity. [] Derivatives incorporating morpholino, piperazino, and piperidino moieties exhibited excellent antibacterial activity, while the pyrrolidino substituted derivative showed promising activity. In contrast, compounds with other substituents demonstrated moderate activity. This suggests that specific structural features are crucial for enhancing the antibacterial efficacy of this compound derivatives.

Q3: Can computer-aided design be used to develop potent acetylcholinesterase inhibitors based on this compound?

A3: Yes, research indicates that structure-based virtual screening (SBVS) can be used to design potent acetylcholinesterase inhibitors derived from this compound. [] Using SBVS, researchers identified two promising lead compounds: 3-[4-(benzyloxy)-3-methoxyphenyl]-1-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one and 3-[4-(benzyloxy)-3-methoxyphenyl]-1-(4-hydroxyphenyl)prop-2-en-1-one. This demonstrates the potential of computational approaches for developing new therapeutics based on this compound.

Q4: How effective are this compound derivatives as flame retardants in thermosetting polymers?

A4: Studies indicate that certain derivatives of this compound, particularly those containing benzothiazole moieties, show promise as flame retardants for thermosetting polymers like unsaturated polyester and epoxy resins. [] Notably, some derivatives exhibited self-extinguishing properties at low concentrations (0.1%), significantly enhancing the fire safety of these polymers. This discovery highlights the potential of these derivatives in developing safer and more flame-resistant materials.

Q5: What insights do spectroscopic analyses provide about copolyesters containing this compound?

A5: Spectroscopic techniques, such as IR, 1H NMR, and 13C NMR, play a crucial role in characterizing the microstructure of copolyesters incorporating this compound. [, ] These analyses confirm the successful incorporation of the compound into the polymer backbone and provide valuable information about the arrangement of monomer units within the copolymer structure. This structural insight is essential for understanding the properties and potential applications of these materials.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.